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molecular formula C12H11N3O3 B8434519 4-(3-Methyl-4-nitrophenoxy)pyridin-2-amine

4-(3-Methyl-4-nitrophenoxy)pyridin-2-amine

Cat. No. B8434519
M. Wt: 245.23 g/mol
InChI Key: CQOMRRJWVKZXOJ-UHFFFAOYSA-N
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Patent
US07531532B2

Procedure details

To a solution of 2-amino-4-chloropyridine (2.50 g, 19.4 mmol) in N-methylpyrrolidone (20 ml) were added 3-methyl-4-nitrophenol (5.94 g, 38,8 mmol) and diisopropylethylamine (13.5 ml, 77.5 mmol), followed by stirring at 150° C. under a nitrogen atmosphere. The reaction mixture was cooled down to room temperature, and diisopropylethylamine in the mixture was evaporated under a reduced pressure. The resultant residue was partitioned between ethyl acetate (150 ml) and a 1 N aqueous solution of sodium hydroxide (50 ml). The aqueous layer was extracted with ethyl acetate (50 ml). The combined organic layer was washed with brine, and dried over anhydrous sodium sulfate. The solvent was evaporated to give a residue, which was then purified by silica gel column chromatography (eluent; hexane/ethyl acetate=1/2, ethyl acetate, then ethyl acetate/methanol=20/1) to provide the titled compound (1.64 g, 34.4%) as a brown solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
5.94 g
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
34.4%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[CH3:9][C:10]1[CH:11]=[C:12]([OH:19])[CH:13]=[CH:14][C:15]=1[N+:16]([O-:18])=[O:17].C(N(C(C)C)CC)(C)C>CN1CCCC1=O>[CH3:9][C:10]1[CH:11]=[C:12]([CH:13]=[CH:14][C:15]=1[N+:16]([O-:18])=[O:17])[O:19][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([NH2:1])[CH:7]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
NC1=NC=CC(=C1)Cl
Name
Quantity
5.94 g
Type
reactant
Smiles
CC=1C=C(C=CC1[N+](=O)[O-])O
Name
Quantity
13.5 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
by stirring at 150° C. under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down to room temperature
CUSTOM
Type
CUSTOM
Details
diisopropylethylamine in the mixture was evaporated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant residue was partitioned between ethyl acetate (150 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (50 ml)
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to give a residue, which
CUSTOM
Type
CUSTOM
Details
was then purified by silica gel column chromatography (eluent

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(OC2=CC(=NC=C2)N)C=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.64 g
YIELD: PERCENTYIELD 34.4%
YIELD: CALCULATEDPERCENTYIELD 34.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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